Cas no 1227311-09-2 (4-Iodo-3,5-dimethylbenzonitrile)

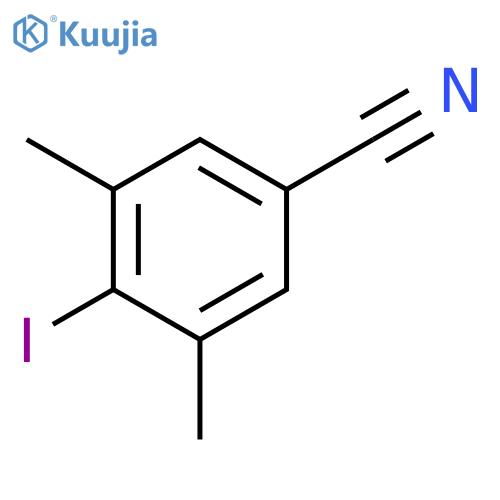

1227311-09-2 structure

商品名:4-Iodo-3,5-dimethylbenzonitrile

CAS番号:1227311-09-2

MF:C9H8IN

メガワット:257.070994377136

MDL:MFCD19441144

CID:1024214

PubChem ID:53486453

4-Iodo-3,5-dimethylbenzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Iodo-3,5-dimethylbenzonitrile

- Benzonitrile,4-iodo-3,5-dimethyl-

- Benzonitrile, 4-iodo-3,5-dimethyl-

- FCH1358836

- AK101464

- AX8233003

- Z2882

- W16796

- DB-332359

- 1227311-09-2

- SCHEMBL23505827

- CS-M3147

- SY279314

- AKOS016004505

- AMY5870

- MFCD19441144

- DS-3716

- DTXSID50704905

-

- MDL: MFCD19441144

- インチ: 1S/C9H8IN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,1-2H3

- InChIKey: XDEZDJRLICNWND-UHFFFAOYSA-N

- ほほえんだ: IC1C(C([H])([H])[H])=C([H])C(C#N)=C([H])C=1C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 256.97015g/mol

- どういたいしつりょう: 256.97015g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.8

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- 密度みつど: 1.69±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 147-148 ºC

- ようかいど: 極微溶性(0.1 g/l)(25ºC)、

4-Iodo-3,5-dimethylbenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JZ662-50mg |

4-Iodo-3,5-dimethylbenzonitrile |

1227311-09-2 | 95+% | 50mg |

103.0CNY | 2021-07-14 | |

| Chemenu | CM128679-1g |

4-iodo-3,5-dimethylbenzonitrile |

1227311-09-2 | 95% | 1g |

$77 | 2023-01-10 | |

| abcr | AB505361-5 g |

4-Iodo-3,5-dimethylbenzonitrile; . |

1227311-09-2 | 5g |

€418.50 | 2022-07-29 | ||

| TRC | I072555-100mg |

4-Iodo-3,5-dimethylbenzonitrile |

1227311-09-2 | 100mg |

$ 850.00 | 2022-06-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JZ662-200mg |

4-Iodo-3,5-dimethylbenzonitrile |

1227311-09-2 | 95+% | 200mg |

180.0CNY | 2021-07-14 | |

| Fluorochem | 226706-5g |

4-Iodo-3,5-dimethylbenzonitrile |

1227311-09-2 | 95% | 5g |

£205.00 | 2022-02-28 | |

| ChemScence | CS-M3147-100mg |

Benzonitrile, 4-iodo-3,5-dimethyl- |

1227311-09-2 | 99.69% | 100mg |

$30.0 | 2022-04-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6704-1G |

4-iodo-3,5-dimethylbenzonitrile |

1227311-09-2 | 95% | 1g |

¥ 1,452.00 | 2023-04-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JZ662-1g |

4-Iodo-3,5-dimethylbenzonitrile |

1227311-09-2 | 95+% | 1g |

628.0CNY | 2021-07-14 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JZ662-250mg |

4-Iodo-3,5-dimethylbenzonitrile |

1227311-09-2 | 95+% | 250mg |

421CNY | 2021-05-07 |

4-Iodo-3,5-dimethylbenzonitrile 関連文献

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

1227311-09-2 (4-Iodo-3,5-dimethylbenzonitrile) 関連製品

- 42872-79-7(3-Iodo-4-methylbenzonitrile)

- 42872-85-5(4-Iodo-3-methylbenzonitrile)

- 4387-36-4(2-Iodobenzonitrile)

- 52107-70-7(2-Iodo-3-methylbenzonitrile)

- 79887-24-4(2,5-Diiodobenzonitrile)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:1227311-09-2)4-Iodo-3,5-dimethylbenzonitrile

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:1227311-09-2)4-Iodo-3,5-dimethylbenzonitrile

清らかである:99%

はかる:1.0g

価格 ($):182.0